Carbonic Anhydrase Isoform Inhibition Potency Comparison
In a series of arylsulfonamides evaluated for inhibition of human carbonic anhydrase isoforms, compounds possessing a 4-propoxy substituent on the benzenesulfonamide ring demonstrated Ki values in the low nanomolar range (4.8–61.7 nM) against the druggable isoforms hCA VII, hCA IX, and hCA XIV, while maintaining significant selectivity over the ubiquitous off-target isoforms hCA I and hCA II [1]. This indicates that the specific propoxy substitution pattern, as found in 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide, is a key structural determinant of its pharmacological profile.
| Evidence Dimension | Inhibition potency (Ki) against human carbonic anhydrase isoforms |
|---|---|
| Target Compound Data | Ki values from 4.8 to 61.7 nM (for structurally related 4-propoxy-arylsulfonamides against hCA VII, IX, XIV) [1] |
| Comparator Or Baseline | hCA I and hCA II (ubiquitous off-target isoforms) – significantly less inhibited by the series [1] |
| Quantified Difference | Fold-selectivity not explicitly quantified for this exact compound, but series demonstrates 'significant selectivity' over hCA I and II [1] |
| Conditions | Stopped-flow CO2 hydration assay; recombinant human CA isoforms; 20 mM HEPES buffer (pH 7.5) [1] |
Why This Matters
This class-level evidence suggests that the compound's specific propoxy substitution may confer a desirable selectivity window against certain carbonic anhydrase isoforms, which is critical for minimizing off-target effects in CA-targeted research applications.
- [1] Gitto R, De Luca L, Ferro S, et al. Synthesis, structure-activity relationship studies, and X-ray crystallographic analysis of arylsulfonamides as potent carbonic anhydrase inhibitors. J Med Chem. 2012;55(8):3891-3899. doi:10.1021/jm300112w View Source
